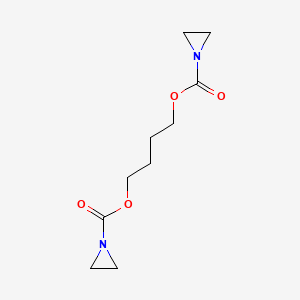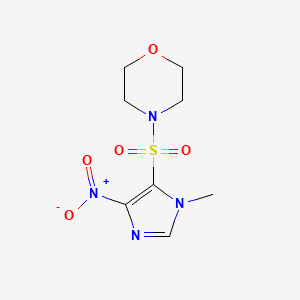![molecular formula C13H12N2OS B14009045 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-45-2](/img/structure/B14009045.png)
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b]thiazole family, known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of substituted/phenyl acetic acid with thiosemicarbazide in the presence of concentrated sulfuric acid, followed by heating to 70–80°C . Another approach involves the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- involves targeting specific molecular pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXAMIDE: Known for its anti-tuberculosis activity.
BENZO-[D]-IMIDAZO-[2,1-B]-THIAZOLE: Exhibits significant antimycobacterial activity.
IMIDAZO[2,1-B][1,3]THIAZINE: Functionalized in the thiazine fragment and used in various synthetic applications.
Uniqueness
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may contribute to its unique biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
82588-45-2 |
|---|---|
Molekularformel |
C13H12N2OS |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
KMBTXRZAQCGTID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)

![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)

![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)

![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)

